Ghesperidin - 161713-86-6

Ghesperidin

Catalog Number: EVT-3165195
CAS Number: 161713-86-6
Molecular Formula: C34H44O20
Molecular Weight: 772.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hesperidin is a bioflavonoid occurring in high concentrations in citrus fruits . It has been associated with a great number of health benefits, including antioxidant, antibacterial, antimicrobial, anti-inflammatory, and anticarcinogenic properties .


Synthesis Analysis

Hesperidin is a bioflavonoid found in citrus fruits. Structurally, hesperidin is a β-7-rutinoside of hesperetin consists of an aglycone, hesperetin, and a disaccharide, rutinose . The study presented an efficient and simple solution to improve the preparations of antioxidant complexes based on hesperidin .


Molecular Structure Analysis

The structure of the hesperidin/theasinensin A complex was characterized by (1)H-NMR, diffusion-ordered NMR spectroscopy, and rotating frame NOE spectroscopy, as well as theoretically by quantum mechanical calculations . The chemical structures of hesperidin and its aglycone, hesperetin, and its artificial glucoside, hesperidin mono-glucoside, are shown in Figure 1 .


Chemical Reactions Analysis

Hesperidin interacts with numerous recognized cellular targets and inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest . Another spectrophotometric method was based on the formation of hesperidin complex with Zn (II) in 70% (v / v) methanol at pH 3.1 (λ max 283 nm, logβ 2 = 17.01) .


Physical And Chemical Properties Analysis

Hesperidin (3,5,7-trihydroxyflavanone 7-rhamnoglucoside, hesperetin-7- O -rutino- side) belongs to flavanone compounds, one of the flavonoids subclasses . Its molecular formula is C28H34O15 .

Source

Hesperidin is primarily extracted from citrus fruits, especially from the peels of oranges (Citrus sinensis) and lemons (Citrus limon). The extraction methods have evolved over time, employing techniques such as maceration, Soxhlet extraction, and more advanced methods like microwave-assisted extraction and accelerated solvent extraction, which enhance yield and efficiency .

Classification

Hesperidin falls under the category of flavonoids, specifically flavanones. It is classified as a glycoside due to its sugar moiety, which contributes to its solubility and bioavailability. The compound is recognized for its potential therapeutic applications in various health conditions, including cardiovascular diseases and diabetes .

Synthesis Analysis

Methods

The synthesis of hesperidin can be achieved through various methods, including enzymatic synthesis and chemical modifications. One notable method involves the transglycosylation reaction using enzymes to attach sugar moieties to the hesperetin backbone. This method has been shown to yield high conversion rates .

Technical Details:

  • Enzymatic Synthesis: Enzymes such as glucoamylase can facilitate the hydrolysis of polysaccharides to yield glucose units that can be linked to hesperetin.
  • Microwave-Assisted Synthesis: This technique has been reported to improve reaction times and yields by providing uniform heating and reducing solvent usage .
Molecular Structure Analysis

Structure

Hesperidin consists of a hesperetin core with a rhamnoglucoside moiety attached. Its structure can be represented as follows:

Hesperidin=Hesperetin+Rhamnose+Glucose\text{Hesperidin}=\text{Hesperetin}+\text{Rhamnose}+\text{Glucose}

Data

The molecular structure shows several functional groups that contribute to its biological activity:

  • Flavanone Backbone: Provides antioxidant properties.
  • Glycosidic Linkages: Enhance solubility in water.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for structural elucidation .

Chemical Reactions Analysis

Reactions

Hesperidin undergoes various chemical reactions that can modify its structure and enhance its properties. Key reactions include:

  • Hydrolysis: Under acidic or enzymatic conditions, hesperidin can be hydrolyzed to release hesperetin and sugar units.
  • Derivatization: Hesperidin can be chemically modified to produce semisynthetic derivatives that may exhibit improved biological activity.

Technical Details:

  • Thin Layer Chromatography (TLC): Used to monitor the purity of synthesized derivatives.
  • High-Performance Liquid Chromatography (HPLC): Employed for quantification and separation in complex mixtures .
Mechanism of Action

Process

The mechanism of action of hesperidin involves multiple pathways:

  • Antioxidant Activity: Hesperidin scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase.
  • Vascular Health: Hesperidin enhances endothelial function and promotes vasodilation through nitric oxide production.

Data

Studies have shown that hesperidin can significantly lower blood pressure and improve lipid profiles in animal models, indicating its potential role in cardiovascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline powder
  • Solubility: Soluble in water (due to glycosidic nature), ethanol, and methanol.

Chemical Properties

  • Melting Point: Approximately 250 °C.
  • Stability: Sensitive to light; should be stored in dark conditions to prevent degradation.

Relevant analyses include thermogravimetric analysis (TGA) which assesses thermal stability, while spectrophotometric methods are used for quantifying hesperidin concentrations in various samples .

Applications

Scientific Uses

Hesperidin has a wide range of applications in scientific research:

  • Pharmaceuticals: Used in formulations for cardiovascular health supplements.
  • Food Industry: As a natural preservative due to its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its anti-inflammatory effects.

Research continues into the potential benefits of hesperidin in treating conditions such as diabetes, obesity, and cancer due to its multifaceted biological activities .

Biosynthesis and Metabolic Pathways of Hesperidin in Plants

Enzymatic Pathways in Phenylpropanoid Biosynthesis

Hesperidin biosynthesis originates from the plant phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into key phenolic precursors. The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) [3] [10]. Trans-cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H; EC 1.14.14.91) to form p-coumaric acid, which undergoes activation to p-coumaroyl-CoA via 4-coumarate-CoA ligase (4CL; EC 6.2.1.12) [5] [10]. This activated intermediate enters the flavonoid-specific branch, where chalcone synthase (CHS; EC 2.3.1.74) catalyzes a condensation reaction with three malonyl-CoA molecules to produce naringenin chalcone [5] [10]. Chalcone isomerase (CHI; EC 5.5.1.6) then isomerizes naringenin chalcone to (2S)-naringenin, the central flavanone precursor [5] [10].

The B-ring of naringenin is modified at the 3′-position by flavonoid 3′-hydroxylase (F3′H; EC 1.14.14.82), a cytochrome P450-dependent monooxygenase, yielding eriodictyol [1] [10]. Subsequent glycosylation at the 7-position by UDP-glucose-dependent glucosyltransferase (7-O-GT; EC 2.4.1.-) forms hesperetin 7-O-glucoside [3] [7]. Finally, rhamnosylation of the glucose moiety by rhamnosyltransferase (RT; EC 2.4.1.-) completes hesperidin biosynthesis [3] [6].

Table 1: Key Enzymes in Hesperidin Biosynthesis

EnzymeEC NumberFunctionCatalytic Product
Phenylalanine ammonia-lyase (PAL)4.3.1.24L-Phenylalanine deaminationtrans-Cinnamic acid
Cinnamate-4-hydroxylase (C4H)1.14.14.91Cinnamic acid hydroxylationp-Coumaric acid
4-Coumarate-CoA ligase (4CL)6.2.1.12CoA activationp-Coumaroyl-CoA
Chalcone synthase (CHS)2.3.1.74Polyketide extensionNaringenin chalcone
Chalcone isomerase (CHI)5.5.1.6Chalcone isomerization(2S)-Naringenin
Flavonoid 3′-hydroxylase (F3′H)1.14.14.82B-ring hydroxylationEriodictyol
Flavonoid 7-O-glucosyltransferase2.4.1.-GlucosylationHesperetin 7-O-glucoside
Rhamnosyltransferase2.4.1.-RhamnosylationHesperidin

Role of Glycosyltransferases and Rhamnosyltransferases in Hesperidin Formation

Glycosyltransferases (GTs) catalyze the transfer of sugar moieties to flavonoid aglycones, enhancing their solubility and stability. Hesperidin biosynthesis involves two critical glycosylation steps: glucosylation at position 7 and rhamnosylation at the glucose residue. The glucosylation step is mediated by UDP-glucose-dependent glycosyltransferases (UGTs), specifically forming a β-1,6 linkage between glucose and hesperetin [7] [8]. This step is stereospecific, yielding α-glucosyl hesperidin derivatives confirmed via LC-MS/MS and NMR analyses [7].

Rhamnosyltransferases (RTs) attach L-rhamnose from UDP-rhamnose to the glucose moiety of hesperetin 7-O-glucoside, forming the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) [3] [6]. These enzymes belong to the GT106 family, a plant-specific glycosyltransferase group responsible for rhamnogalacturonan-I (RG-I) biosynthesis in pectin [6]. In Citrus species, RTs are Golgi-localized transmembrane proteins that exhibit high expression during seed coat mucilage formation, where hesperidin accumulates [6]. Their specificity for UDP-β-L-rhamnose and preference for flavonoid glucosides over aglycones are critical for efficient hesperidin assembly [6] [8].

Table 2: Rhamnosyltransferases in Hesperidin Biosynthesis

Enzyme TypeGene FamilySubstrate SpecificityProductLocalization
Flavonoid 7-O-glucosyltransferaseGT1UDP-glucose + hesperetinHesperetin 7-O-glucosideCytosol
Rhamnosyltransferase (RT)GT106UDP-rhamnose + hesperetin 7-O-glucosideHesperidin (rutinoside)Golgi apparatus

Genetic Regulation of Hesperidin Production in Citrus Species

Hesperidin accumulation in Citrus is spatiotemporally regulated by transcription factors (TFs) that coordinate phenylpropanoid and flavonoid pathway genes. Key regulators include MYB, bHLH, and WD40 proteins, which form ternary complexes activating PAL, CHS, CHI, and F3′H promoters [3] [5]. For example, in sweet orange (Citrus sinensis), the MYB activator CitMYB5 enhances hesperidin levels by directly binding to the F3′H promoter [5]. Conversely, MYB repressors like CitMYB4 downregulate pathway genes under stress conditions [5].

Expression profiling reveals that hesperidin biosynthesis peaks during fruit maturation, correlating with upregulated UGT and RT genes in albedo (peel) and seed tissues [3] [6]. In lemons (C. limon), rhamnosyltransferase gene expression is 15-fold higher in albedo than in juice sacs, aligning with tissue-specific hesperidin distribution [3] [6]. Epigenetic factors, such as DNA methylation and histone acetylation, further modulate these TFs in response to environmental cues like UV-B light, which upregulates PAL and CHS expression [5] [9].

Table 3: Genetic Regulators of Hesperidin Biosynthesis

Regulator TypeExample GenesTarget Pathway GenesEffect on Hesperidin
MYB ActivatorCitMYB5F3′H, UGTUpregulation
MYB RepressorCitMYB4PAL, CHSDownregulation
bHLHCitbHLH14CL, CHIUpregulation
Epigenetic FactorsDNA methyltransferasesMYB promotersVariable modulation

Metabolic Engineering Strategies for Enhanced Hesperidin Yield

Metabolic engineering focuses on enhancing precursor supply, pathway flux, and enzymatic efficiency in heterologous hosts. In Escherichia coli, modular co-culture systems address cofactor imbalances and toxic intermediate accumulation. For example, a two-strain consortium separated naringenin hydroxylation/methylation steps, achieving 37.1 mg/L hesperetin by optimizing catalyst ratios and preventing off-target methylation [1]. Similarly, Streptomyces albidoflavus engineered with a tyrosine-overproducing phenotype (via hppD knockout) increased intracellular L-tyrosine pools, elevating naringenin titers 1.66-fold and enabling de novo hesperetin production at 2.52 mg/L [10].

Glycosyltransferase engineering improves hesperidin solubility and yield. Immobilization of rhamnosidase on Fe3O4@graphene oxide enhanced its reusability and stability, facilitating efficient conversion of hesperidin-Cu(II) complexes to hesperetin-7-O-glucoside [2]. In Saccharomyces cerevisiae, expression of Arabidopsis UGT78D2 and Citrus RT produced hesperidin directly from eriodictyol, though titers remained low (0.4 mg/L) due to UDP-rhamnose scarcity [5]. Optimizing UDP-sugar availability via nucleotide sugar synthase co-expression is a promising solution [5] [8].

Table 4: Metabolic Engineering Approaches for Hesperidin Production

Host SystemEngineering StrategyKey ModificationsYield Achieved
E. coli consortiumModular co-cultureStrain 1: F3′H; Strain 2: F4′OMT37.1 mg/L hesperetin [1]
Streptomyces albidoflavusPrecursor pool enhancementhppD knockout + tyrosine feeding2.52 mg/L hesperetin [10]
Saccharomyces cerevisiaeGlycosyltransferase expressionUGT78D2 + Citrus RT0.4 mg/L hesperidin [5]
Enzymatic catalysisImmobilized enzymesRhamnosidase-Fe3O4@graphene oxideHigh-purity HMG [2]

Listed Compounds:

  • Hesperidin
  • Naringenin
  • Eriodictyol
  • Hesperetin
  • Rutinose
  • UDP-glucose
  • UDP-rhamnose
  • p-Coumaric acid
  • p-Coumaroyl-CoA
  • Naringenin chalcone
  • Hesperetin-7-O-glucoside
  • Hesperidin-Cu(II) complex

Properties

CAS Number

161713-86-6

Product Name

Ghesperidin

IUPAC Name

7-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C34H44O20

Molecular Weight

772.7 g/mol

InChI

InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3

InChI Key

IMMBLRJLSYJQIZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

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